molecular formula C8H10ClF3N2 B1382079 4-(Aminomethyl)-2-(trifluoromethyl)aniline Hydrochloride CAS No. 1196702-79-0

4-(Aminomethyl)-2-(trifluoromethyl)aniline Hydrochloride

Cat. No.: B1382079
CAS No.: 1196702-79-0
M. Wt: 226.62 g/mol
InChI Key: WAAIJGJWHNVKKS-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-(trifluoromethyl)aniline Hydrochloride is a chemical compound that features a trifluoromethyl group attached to an aromatic ring, along with an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of 4-(Aminomethyl)-2-(trifluoromethyl)aniline Hydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available technology.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-(trifluoromethyl)aniline Hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary widely, often requiring precise control of temperature, pressure, and pH to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can introduce new functional groups to the aromatic ring.

Scientific Research Applications

4-(Aminomethyl)-2-(trifluoromethyl)aniline Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-2-(trifluoromethyl)aniline Hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules, potentially enhancing its biological activity and stability. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-2-(trifluoromethyl)aniline Hydrochloride is unique due to the presence of both the aminomethyl and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity. This combination of functional groups makes it particularly valuable in the synthesis of complex molecules and in applications where enhanced biological activity and stability are desired.

Biological Activity

4-(Aminomethyl)-2-(trifluoromethyl)aniline hydrochloride, a compound featuring a trifluoromethyl group, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity based on existing literature, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C9H10ClF3N\text{C}_9\text{H}_{10}\text{ClF}_3\text{N}

This structure includes:

  • An aminomethyl group that may enhance interaction with biological targets.
  • A trifluoromethyl group, which is known to influence the lipophilicity and electronic properties of the molecule.

The biological activity of this compound primarily revolves around its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of serine proteases, which play critical roles in various physiological processes and disease states .
  • Kinase Inhibition : It exhibits significant inhibitory activity against receptor tyrosine kinases such as EGFR and HER-2. Studies indicate that compounds with similar structures show potent inhibition rates, suggesting that this compound may also possess comparable activities .

Biological Activity Overview

The following table summarizes key findings related to the biological activities of this compound:

Activity Type Details Reference
Anticancer Activity Inhibitory effects on various cancer cell lines including hematological and solid tumors.
Antimicrobial Activity Potential antibacterial properties against Staphylococcus aureus and Mycobacterium species.
Enzyme Inhibition Investigated as an inhibitor for serine proteases; potential applications in enzyme-related diseases.
Kinase Inhibition Significant activity against EGFR and HER-2, indicating potential in targeted cancer therapies.

Case Studies

Several studies have highlighted the therapeutic potential of compounds related to this compound:

  • Anticancer Studies : A series of derivatives containing the aminomethyl group were synthesized and tested against various cancer cell lines. The results showed promising cytotoxicity, particularly against EGFR-positive tumors .
  • Antimicrobial Efficacy : Research demonstrated that certain derivatives exhibited MIC values comparable to standard antibiotics against Staphylococcus aureus, indicating their potential as antimicrobial agents .
  • Inhibition Mechanisms : Detailed docking studies revealed that the trifluoromethyl group enhances binding affinity to target proteins involved in tumor proliferation, supporting its role in cancer therapy .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly alters the biological activity of the compound. SAR studies suggest:

  • Compounds with strong electronegative substituents like trifluoromethyl exhibit enhanced anti-tumor activity due to increased binding affinity to target kinases .
  • Variations in the substituents on the aniline ring can lead to different biological profiles, emphasizing the importance of structural modifications in drug design.

Properties

IUPAC Name

4-(aminomethyl)-2-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.ClH/c9-8(10,11)6-3-5(4-12)1-2-7(6)13;/h1-3H,4,12-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAIJGJWHNVKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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